m-PEG5-phosphonic acid
Overview
Description
M-PEG5-phosphonic acid is a PEG-based PROTAC linker . It belongs to the PEG class and can be used in the synthesis of PROTAC molecules .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis
This compound contains a total of 44 bonds; 19 non-H bonds, 1 multiple bond, 15 rotatable bonds, 1 double bond, 2 hydroxyl groups, 5 ethers (aliphatic), and 1 phosphonate .Chemical Reactions Analysis
This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical and Chemical Properties Analysis
The molecular weight of this compound is 316.3 g/mol .Scientific Research Applications
1. Nanoparticle Stabilization and Luminescent Nanohybrids
Phosphonic acid-terminated poly(ethylene glycol) (PEG) has been employed in the synthesis of well-defined polymer stabilizers. These stabilizers are used for preparing stable, water-dispersible multifunctional upconverting luminescent nanohybrids, demonstrating the compound's utility in nanoparticle stabilization and luminescent applications (Kurowska et al., 2022).
2. Coating Material for Metal Oxide Nanoparticles
Phosphonic acids, such as m-PEG5-phosphonic acid, are integral in the development of statistical copolymers used as coating materials for metal oxide nanoparticles. This application is significant in materials and biological science, where phosphonic acids demonstrate strong affinity to metals and multidentate binding ability (Berret & Graillot, 2022).
3. Magnetic Materials Construction
This compound plays a role in constructing magnetic materials. It has been used as a ligand in the synthesis of metal phosphonates, which are 2-dimensional layered structures exhibiting pronounced antiferromagnetic interactions (Zhai et al., 2013).
4. Magnetic Resonance Imaging Contrast Agents
In the field of medical imaging, particularly magnetic resonance imaging (MRI), phosphonic acid PEG copolymers have been synthesized and used as coating agents for iron oxide nanocrystals. These compounds demonstrate improved stability and are pivotal in creating effective contrast agents (Ramniceanu et al., 2016).
5. Nanoparticle Surface Modification
Phosphonic acid-terminated PEG oligomers have been utilized to functionalize nanoparticles like cerium oxide. These modifications result in stable suspensions in various solvents and play a crucial role in modifying hydrophobic surfaces and creating supracolloidal assemblies (Qi et al., 2012).
6. Drug Delivery Systems
This compound contributes significantly to the biomedical field, particularly in drug delivery systems. Its application in coating layered double hydroxide (LDH) nanoparticles enhances colloidal and biological stability, making it a promising strategy for biomedical applications (Cao et al., 2018).
Mechanism of Action
Target of Action
m-PEG5-phosphonic acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound serves as this linker, connecting the E3 ligase ligand to the target protein ligand . This allows the PROTAC to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The primary biochemical pathway affected by this compound, through its role in PROTACs, is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells, and its manipulation allows for the selective degradation of target proteins .
Result of Action
The result of the action of this compound, as part of a PROTAC, is the selective degradation of the target protein . This can have various molecular and cellular effects, depending on the specific function of the target protein.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25O8P/c1-15-2-3-16-4-5-17-6-7-18-8-9-19-10-11-20(12,13)14/h2-11H2,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTDZLSRRJVKHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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